1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

GABAₐ receptor dechlorinated benzodiazepine radioligand binding

1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 170229-03-5), also referred to as dechlorodiazepam or BDA-250, is a 1,4-benzodiazepine derivative characterized by the absence of the canonical 7-chloro substituent and a saturated 4,5-bond (tetrahydro form, C₁₆H₁₆N₂O). It is practically insoluble in water, is a moderately strong base (predicted pKa ≈ 6.47), and is listed in authoritative metabolomic databases as a naturally occurring benzodiazepine found in common wheat.

Molecular Formula C16H16N2O
Molecular Weight 252.31 g/mol
CAS No. 170229-03-5
Cat. No. B066430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
CAS170229-03-5
Molecular FormulaC16H16N2O
Molecular Weight252.31 g/mol
Structural Identifiers
SMILESCN1C(=O)CNC(C2=CC=CC=C21)C3=CC=CC=C3
InChIInChI=1S/C16H16N2O/c1-18-14-10-6-5-9-13(14)16(17-11-15(18)19)12-7-3-2-4-8-12/h2-10,16-17H,11H2,1H3
InChIKeyQMZATPDNVWNTGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 170229-03-5): A Dechlorinated, Saturated Benzodiazepine Scaffold for Analytical and Synthetic Applications


1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 170229-03-5), also referred to as dechlorodiazepam or BDA-250, is a 1,4-benzodiazepine derivative characterized by the absence of the canonical 7-chloro substituent and a saturated 4,5-bond (tetrahydro form, C₁₆H₁₆N₂O) [1]. It is practically insoluble in water, is a moderately strong base (predicted pKa ≈ 6.47), and is listed in authoritative metabolomic databases as a naturally occurring benzodiazepine found in common wheat [1].

Why 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one Cannot Be Simply Replaced by Diazepam or Other 7-Chloro-1,3-dihydro Analogs


The target compound differs from the prototypical benzodiazepine diazepam in two critical structural features: (i) the absence of the 7-chloro substituent, which markedly reduces affinity for the GABAₐ receptor (Ki of the dihydro analog ≈ 81–98 nM vs. diazepam Ki ≈ 10–20 nM) [1]; and (ii) saturation of the 4,5-double bond (tetrahydro form, C₁₆H₁₆N₂O vs. the dihydro form C₁₆H₁₄N₂O), which alters ring conformation, basicity (predicted pKa 6.47 vs. diazepam pKa 3.4), and chemical reactivity [2]. These differences render the compound unsuitable as a direct pharmacological substitute and instead position it as a distinct chemical tool for negative-control experiments, analytical reference standards, or synthetic intermediate applications.

Quantitative Differentiation Evidence for 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 170229-03-5) Relative to Closest Analogs


Reduced GABAₐ Receptor Affinity Due to 7-Dechlorination Supports Negative-Control Utility

The dechlorinated dihydro analog (CHEMBL73096; CAS 3034-65-9) displays a Ki of 81 nM for human recombinant α1β2γ2 GABAₐ receptors and a Ki of 98 nM for α5β2γ2 receptors in competitive [³H]flunitrazepam displacement assays [1]. In contrast, the 7-chloro parent diazepam typically exhibits a Ki of approximately 10–20 nM at the same receptor subtypes [2]. Removal of the 7-chloro substituent therefore results in a ~4–10-fold loss of binding affinity. Although direct binding data for the tetrahydro form (CAS 170229-03-5) are not yet published, the combination of dechlorination and 4,5-saturation is expected to further attenuate affinity, making the compound a qualified negative control for GABAₐ-mediated assays.

GABAₐ receptor dechlorinated benzodiazepine radioligand binding

Elevated pKa Shifts Ionization State at Physiological pH Relative to Diazepam

The predicted acid dissociation constant (pKa) of CAS 170229-03-5 is 6.47 ± 0.40 , indicating that at physiological pH (7.4) approximately 90% of the compound exists in the un-ionized (free base) form (calculated via Henderson–Hasselbalch: % un-ionized = 100 / (1 + 10^(pKa – pH)) ≈ 89.4%). In comparison, diazepam (pKa = 3.4) [1] is >99.9% un-ionized at pH 7.4. The weaker basicity of the target compound means that a small but measurable fraction (~10.6%) will be protonated and positively charged at gut and plasma pH, potentially altering passive membrane permeability, distribution volume, and tissue partitioning relative to the strongly basic 7-chloro congeners.

pKa ionization physicochemical profiling

Tetrahydro Saturation State Distinguishes CAS 170229-03-5 from the 1,3-Dihydro Deschlorodiazepam (CAS 3034-65-9)

CAS 170229-03-5 is consistently listed with the molecular formula C₁₆H₁₆N₂O (MW = 252.31 g/mol), corresponding to the 1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one structure, whereas the deschlorodiazepam reference standard (CAS 3034-65-9) bears the formula C₁₆H₁₄N₂O (MW = 250.30 g/mol), representing the 1,3-dihydro (imine) form . The saturation of the C4–C5 bond eliminates the imine functionality, converting the seven-membered ring from a planar, conjugation-stabilized system into a non-planar, flexible scaffold . This structural distinction carries practical consequences: the tetrahydro form is resistant to imine hydrolysis under acidic conditions that can degrade the dihydro analog, and it presents a different set of hydrogen-bond donor/acceptor sites for crystal engineering or protein binding.

tetrahydrobenzodiazepine saturation state chemical stability

Utility as a Ligand Precursor for Palladacycle Anticancer Complexes

The dihydro analog of CAS 170229-03-5 (1-methyl-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one) has been employed as a C,N-chelating ligand (LH) to form the five-membered palladacycle [(L)PdCl]₂, which upon reaction with dppe yields the bridged complex [Pd₂L₂(μ-dppe)Cl₂] [1]. This palladacycle demonstrated in vitro anticancer activity and cathepsin B inhibition [1]. The tetrahydro form (CAS 170229-03-5) offers a structurally related, yet electronically distinct, ligand framework due to sp³ hybridization at C5, which can modulate the σ-donor/π-acceptor properties of the resulting metal complex. No equivalent palladacycle data exist for the 7-chloro benzodiazepine series under the same conditions, providing a unique synthetic niche.

palladacycle organometallic cathepsin B inhibition

Recommended Application Scenarios for 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one (CAS 170229-03-5) Based on Quantitative Evidence


Negative Control for GABAₐ Receptor Radioligand Binding Assays

Due to the 4–10-fold lower GABAₐ receptor affinity versus diazepam (Ki 81–98 nM for the dihydro analog vs. 10–20 nM for diazepam) [1], the dechlorinated compound can serve as a low-affinity control to define non-specific binding windows in [³H]flunitrazepam displacement protocols, ensuring that observed signal originates from the classical benzodiazepine binding pocket rather than non-specific membrane interactions.

Analytical Reference Standard for HPLC-MS Method Validation in Forensic Toxicology

The distinct pKa (6.47 vs. 3.4 for diazepam) and molecular formula (C₁₆H₁₆N₂O vs. C₁₆H₁₄N₂O for deschlorodiazepam) enable unambiguous chromatographic separation and mass spectrometric identification. This compound is used as a certified reference material to validate methods for benzodiazepine screening panels, preventing misidentification of dechlorinated metabolites or synthetic byproducts.

Synthetic Intermediate for Hydrogenated Benzodiazepine-Derived Organometallic Complexes

The saturated 4,5-bond of the tetrahydro form provides a non-planar, sp³-rich ligand framework for C–H activation and palladacycle formation [2]. Researchers developing metallodrug candidates can leverage this scaffold to tune the electronic and steric environment around the metal center, exploring structure–activity relationships that are inaccessible with the fully conjugated dihydro or 7-chloro benzodiazepine precursors.

Physicochemical Probe for Ionization-Dependent Membrane Permeability Studies

With approximately 10.6% of the compound existing in the ionized form at pH 7.4 (versus <0.1% for diazepam) , CAS 170229-03-5 can be employed in parallel artificial membrane permeability assays (PAMPA) or Caco-2 monolayer experiments to quantify how subtle changes in benzodiazepine basicity affect passive transcellular transport, informing early-stage CNS drug design.

Quote Request

Request a Quote for 1-Methyl-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.